molecular formula C14H25NO5 B13578403 tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl)carbamate

tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl)carbamate

Cat. No.: B13578403
M. Wt: 287.35 g/mol
InChI Key: RGISINSFNPKRNB-UHFFFAOYSA-N
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Description

tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[45]decan-8-yl)carbamate is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a tert-butyl carbamate group and a dioxaspirodecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl)carbamate typically involves the reaction of a suitable spirocyclic precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (8-hydroxy-1-oxaspiro[4.5]decan-3-yl)carbamate
  • tert-Butyl N-(8-oxa-1-azaspiro[4.5]decan-3-yl)carbamate hydrochloride
  • tert-Butyl (2-azaspiro[4.5]decan-7-yl)carbamate

Uniqueness

tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[45]decan-8-yl)carbamate is unique due to its specific combination of functional groups and spirocyclic structure

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

tert-butyl N-[8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]carbamate

InChI

InChI=1S/C14H25NO5/c1-12(2,3)20-11(17)15-13(10-16)4-6-14(7-5-13)18-8-9-19-14/h16H,4-10H2,1-3H3,(H,15,17)

InChI Key

RGISINSFNPKRNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2(CC1)OCCO2)CO

Origin of Product

United States

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